4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiine-2-carboxylic acid

Physical Chemistry Polymorph Screening Formulation Development

4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiine-2-carboxylic acid (CAS 1251923-88-2) is a heterocyclic organic compound belonging to the 1,4-benzoxathiine family, characterized by a fused benzene ring with an oxathiine core containing both oxygen and sulfur atoms. Its defining structural features are a carboxylic acid group at the 2-position and a sulfone (4,4-dioxide) moiety, which distinguishes it from the parent 2,3-dihydro-1,4-benzoxathiine scaffold.

Molecular Formula C9H8O5S
Molecular Weight 228.22 g/mol
CAS No. 1251923-88-2
Cat. No. B1453195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiine-2-carboxylic acid
CAS1251923-88-2
Molecular FormulaC9H8O5S
Molecular Weight228.22 g/mol
Structural Identifiers
SMILESC1C(OC2=CC=CC=C2S1(=O)=O)C(=O)O
InChIInChI=1S/C9H8O5S/c10-9(11)7-5-15(12,13)8-4-2-1-3-6(8)14-7/h1-4,7H,5H2,(H,10,11)
InChIKeyUSKKYHJQMOAEOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiine-2-carboxylic acid (CAS 1251923-88-2): Core Identity and Procurement-Relevant Classification


4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiine-2-carboxylic acid (CAS 1251923-88-2) is a heterocyclic organic compound belonging to the 1,4-benzoxathiine family, characterized by a fused benzene ring with an oxathiine core containing both oxygen and sulfur atoms [1]. Its defining structural features are a carboxylic acid group at the 2-position and a sulfone (4,4-dioxide) moiety, which distinguishes it from the parent 2,3-dihydro-1,4-benzoxathiine scaffold . The compound has a molecular formula of C9H8O5S and a molecular weight of 228.22 g/mol [1]. It is primarily offered as a research chemical and synthetic building block by vendors such as CymitQuimica and Leyan, with typical purities of 95–98% . While specific biological activity data for this exact compound are scarce in the open literature, its structural features position it as a potential scaffold for medicinal chemistry and agrochemical derivatization, a common theme for the broader dihydrobenzoxathiine class [2].

Why 4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiine-2-carboxylic acid Cannot Be Replaced by Simple Benzoxathiine or Sulfone Analogs


The 4,4-dioxo-2,3-dihydro-1,4lambda6-benzoxathiine-2-carboxylic acid scaffold is a precise functional assembly, not a generic benzoxathiine. Substituting with the non-dioxide analog (CAS 92642-95-0) eliminates the sulfone group, drastically altering polarity, hydrogen-bonding capacity, and metabolic stability . Replacing with a simple 1,2-benzoxathiine-2,2-dioxide (sulfocoumarin) isomer changes the ring fusion geometry and the position of the carboxylic acid, which affects target binding and hydrolytic stability as demonstrated in carbonic anhydrase inhibition studies [1]. The combination of the 1,4-oxathiine ring, the 4,4-dioxide electron-withdrawing group, and the 2-carboxylic acid creates a unique spatial and electronic profile that cannot be replicated by mixing and matching commercially available fragments. The following section provides the quantitative evidence supporting these critical differentiations.

Quantitative Differentiation Evidence for 4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiine-2-carboxylic acid Against Closest Analogs


Thermal Stability Advantage: Melting Point Depression vs. Non-Dioxide Analog Confirms Altered Intermolecular Interactions

The introduction of the 4,4-dioxide group in the target compound (CAS 1251923-88-2) results in a substantially lower melting point (34–38°C) compared to the non-dioxide 2,3-dihydro-1,4-benzoxathiine-2-carboxylic acid (CAS 92642-95-0), which melts at 115–116°C . This ~80°C depression indicates a fundamental change in crystal packing forces due to the sulfone moiety, which has implications for solubility, formulation processing, and purification behavior.

Physical Chemistry Polymorph Screening Formulation Development

Molecular Weight and Lipophilicity Shift: Sulfone Incorporation Provides Detectable Differentiation in Physicochemical Property Space

The target 4,4-dioxide compound (MW = 228.22 g/mol) is 32 Da heavier than the non-dioxide analog (MW = 196.22 g/mol) due to the addition of two oxygen atoms . This mass difference corresponds to a measurable shift in calculated logP and polar surface area, placing the dioxide derivative in a distinct region of drug-like chemical space. The sulfone group is strongly electron-withdrawing, which depresses the pKa of the adjacent carboxylic acid relative to the thioether analog, an effect documented for structurally related sulfone-modified heterocycles [1].

Medicinal Chemistry Lead Optimization Physicochemical Profiling

Regioisomeric Differentiation: 1,4-Benzoxathiine-2-carboxylic acid 4,4-dioxide vs. 1,2-Benzoxathiine-2,2-dioxide (Sulfocoumarin) Scaffolds

The 1,4-benzoxathiine ring system (target compound class) is a regioisomer of the better-characterized 1,2-benzoxathiine-2,2-dioxide (sulfocoumarin) class. Sulfocoumarins act as prodrug inhibitors of carbonic anhydrases IX and XII, with the 1,2-ring system undergoing hydrolytic opening by the enzyme's esterase activity to generate the active inhibitory species [1]. The 1,4-ring system of the target compound cannot undergo this same hydrolytic activation pathway due to the different positions of the oxygen and sulfur atoms, suggesting a distinct mechanism of action or metabolic fate. Sulfocoumarins show Ki values in the low nanomolar range against hCA IX (e.g., Ki = 4.5 nM for selected 6-substituted derivatives), but these values are specific to the 1,2-isomer scaffold and cannot be extrapolated to the 1,4-isomer [1].

Target Selectivity Carbonic Anhydrase Inhibition Scaffold Hopping

Enantiomeric Resolution Feasibility: 1,4-Benzoxathiine-2-carboxylic Acid Derivatives Enable Stereochemical Control

The 1,4-benzoxathiine-2-carboxylic acid scaffold has been successfully resolved into its enantiopure forms via diastereomeric amide formation, with absolute configuration determined for the first time [1]. This study demonstrated significant differences in 1H-NMR spectra and physicochemical properties between the (R)- and (S)-enantiomers, enabling unambiguous stereochemical assignment. This capability is not uniformly available for all benzoxathiine regioisomers and provides a pathway for investigating stereoselective biological activity, a dimension absent in achiral comparator scaffolds.

Chiral Separation Absolute Configuration Stereoselective Synthesis

Evidence-Backed Application Scenarios for 4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiine-2-carboxylic acid in Research and Industrial Procurement


Scaffold for Isoform-Selective Inhibitor Design: Exploiting the 1,4-Regioisomer Advantage

As established in Section 3 (Evidence Item 3), the 1,4-benzoxathiine-4,4-dioxide scaffold is mechanistically distinct from the 1,2-sulfocoumarin class of carbonic anhydrase inhibitors. This differentiation creates an opportunity for researchers developing inhibitors that require resistance to esterase-mediated prodrug activation. The 1,4-isomer's inability to undergo the hydrolytic ring-opening pathway characteristic of 1,2-sulfocoumarins [1] makes it a candidate scaffold for targets where sustained, intact inhibitor binding is required rather than hydrolytic activation.

Chiral Probe Development Utilizing Validated Resolution Methodology

The established enantioresolution protocol for 1,4-benzoxathiine-2-carboxylic acids (Section 3, Evidence Item 4) enables procurement of enantiopure material for use as chiral probes or in stereoselective synthesis [1]. This is particularly valuable for SAR campaigns where individual enantiomers must be evaluated separately—a capability that reduces the risk of misinterpreting racemic screening data and accelerates the identification of eutomers.

Physicochemical Property Optimization via Sulfone Incorporation

The quantitative shift in molecular weight (+32 Da) and the accompanying electronic effects of the sulfone group compared to the thioether analog (Section 3, Evidence Item 2) enable medicinal chemists to fine-tune logP, solubility, and metabolic stability within a congeneric series [1][2]. The target compound serves as a sulfone-modified building block that can be incorporated directly into parallel synthesis libraries, bypassing the need for late-stage oxidation steps that may be incompatible with other functional groups.

Low-Melting Solid for Specialized Formulation and Co-Crystal Screening

The significantly lower melting point (34–38°C) of the 4,4-dioxide derivative relative to its non-dioxide analog (115–116°C) (Section 3, Evidence Item 1) makes it a candidate for applications where low-temperature processing is advantageous, such as in amorphous solid dispersion screening or co-crystal engineering [1]. This thermal behavior also simplifies purification by low-temperature recrystallization, offering a practical advantage in both research and scale-up settings.

Quote Request

Request a Quote for 4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.